molecular formula C8H9ClN2O3 B1460244 5-Chloro-3-nitro-2-(propan-2-yloxy)pyridine CAS No. 1395035-46-7

5-Chloro-3-nitro-2-(propan-2-yloxy)pyridine

Cat. No. B1460244
CAS RN: 1395035-46-7
M. Wt: 216.62 g/mol
InChI Key: OSFVACIDCGQNEK-UHFFFAOYSA-N
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Description

“5-Chloro-3-nitro-2-(propan-2-yloxy)pyridine” is a chemical compound with the CAS Number: 1395035-46-7 . It has a molecular weight of 216.62 and is also known by its IUPAC name, 5-chloro-2-isopropoxy-3-nitropyridine .


Synthesis Analysis

The synthesis of nitropyridines, which are similar to the compound , involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .


Molecular Structure Analysis

The molecular formula of “5-Chloro-3-nitro-2-(propan-2-yloxy)pyridine” is C8H9ClN2O3 . Unfortunately, the specific InChI code or key for this compound is not provided in the search results.


Physical And Chemical Properties Analysis

“5-Chloro-3-nitro-2-(propan-2-yloxy)pyridine” is an oil at room temperature .

Scientific Research Applications

1. Chemical Synthesis and Structural Analysis

5-Chloro-3-nitro-2-(propan-2-yloxy)pyridine and its derivatives have been extensively studied in chemical synthesis. For instance, Dupont et al. (2010) investigated the condensation of 2-chloro-5-nitro pyridine, leading to the formation of compounds with interesting crystal structures (Dupont, Dideberg, Jamoulle, Lapière, & Bourdais, 2010). Similarly, Tranfić et al. (2011) synthesized a pyridine derivative from 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, analyzing its structural features via X-ray diffraction and various spectroscopic methods (Tranfić, Halambek, Cetina, & Jukić, 2011).

2. Potential in Drug Synthesis

This compound has shown potential in the synthesis of drugs, particularly in the context of anticancer agents. For example, Temple et al. (1983) explored the synthesis of various pyridooxazines and pyridothiazines, which were tested for their effects on cancer cells and leukemia in mice (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).

3. Reactivity and Functionalization

The compound's reactivity has been a focus of several studies. Bazin et al. (2013) developed alternative strategies for functionalizing 2-chloro-3-nitroimidazo[1,2-a]pyridine, expanding the structural diversity of the resultant compounds (Bazin, Marhadour, Tonnerre, & Marchand, 2013). Severin et al. (1970) examined the reactions of 2-Chloro-5-nitro- and 2-Chloro-3-nitro-pyridinium salts with bases, leading to the formation of various derivatives (Severin, Baetz, & Lerche, 1970).

Mechanism of Action

Mode of Action

5-Chloro-3-nitro-2-(propan-2-yloxy)pyridine interacts with its targets by inhibiting the electron transport chain at the level of mitochondrial complex I . This inhibition disrupts the normal flow of electrons, leading to a decrease in ATP production and an increase in reactive oxygen species. These changes can lead to cell death, particularly in rapidly dividing cells such as those found in fungi.

Biochemical Pathways

The affected biochemical pathway is the electron transport chain, specifically at the level of mitochondrial complex I . The inhibition of this complex disrupts the normal flow of electrons, leading to a decrease in ATP production and an increase in reactive oxygen species. The downstream effects include disruption of cellular energy production and potential cell death.

Result of Action

The result of the action of 5-Chloro-3-nitro-2-(propan-2-yloxy)pyridine is the disruption of cellular energy production, leading to cell death . This makes it an effective fungicide, as it can kill off the rapidly dividing cells of fungi.

properties

IUPAC Name

5-chloro-3-nitro-2-propan-2-yloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O3/c1-5(2)14-8-7(11(12)13)3-6(9)4-10-8/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFVACIDCGQNEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=N1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-nitro-2-(propan-2-yloxy)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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